molecular formula C25H28N2O6 B15199113 (4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid

(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid

Cat. No.: B15199113
M. Wt: 452.5 g/mol
InChI Key: GBTYMCWKCJUKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to alanine (Ala) and threonine (Thr) residues, with a Psi(Me,Me)pro modification. This modification involves the substitution of the proline (Pro) residue with a Psi(Me,Me)pro moiety, which enhances the stability and bioactivity of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the Fmoc-protected amino acid to a solid resin, followed by sequential addition of other amino acids. The Psi(Me,Me)pro modification is introduced during the synthesis by incorporating the modified proline residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of green solvents and environmentally friendly reagents is encouraged to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

    Coupling: Formation of peptide bonds using coupling reagents like HBTU, HATU, or DIC.

    Cleavage: Removal of the peptide from the resin using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, HATU, or DIC in the presence of a base like DIPEA.

    Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The major product formed from these reactions is the desired peptide, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH, along with by-products like Fmoc-protected amino acids and cleaved resin fragments.

Scientific Research Applications

Chemistry

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its stability and bioactivity make it a valuable building block for designing novel peptides with therapeutic potential.

Biology

In biological research, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its modified structure allows for enhanced binding affinity and specificity.

Medicine

The compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics for various diseases. Its stability and bioactivity make it a promising candidate for developing new drugs.

Industry

In the industrial sector, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The Psi(Me,Me)pro modification enhances the compound’s stability and bioactivity, allowing it to effectively bind to its targets and modulate their activity. The fluorenylmethyloxycarbonyl group provides additional stability and protection during synthesis and application.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Phe-Thr(Psi(Me,Me)pro)-O-Me
  • Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
  • Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

Uniqueness

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is unique due to its specific amino acid sequence and Psi(Me,Me)pro modification. This modification enhances the compound’s stability and bioactivity, making it a valuable tool in scientific research and industrial applications. Compared to similar compounds, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH offers improved binding affinity and specificity, making it a preferred choice for various applications.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-14(22(28)27-21(23(29)30)15(2)33-25(27,3)4)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,26,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTYMCWKCJUKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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